molecular formula C21H17BrO4 B14979703 2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14979703
M. Wt: 413.3 g/mol
InChI Key: VPIMUBYWAXPFRG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic polycyclic compound featuring a fused pyranochromene-dione scaffold with a brominated aryl substituent at position 2 and three methyl groups at positions 5, 9, and 10. This structure combines the chromene core, known for bioactivity in natural and synthetic derivatives, with modifications aimed at enhancing pharmacological properties such as solubility, stability, and target affinity.

Properties

Molecular Formula

C21H17BrO4

Molecular Weight

413.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C21H17BrO4/c1-10-8-17-19(11(2)12(3)21(24)26-17)20-18(10)15(23)9-16(25-20)13-4-6-14(22)7-5-13/h4-8,16H,9H2,1-3H3

InChI Key

VPIMUBYWAXPFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. The bromophenyl group enhances its binding affinity to specific enzymes and receptors, leading to inhibition of their activity . The pyranochromene core is known to interact with DNA and proteins, causing disruption of cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Key Observations:

Methyl groups at positions 5, 9, and 10 increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility: Derivatives with methoxy or acetyl groups are synthesized via regioselective protocols using phloroglucinol or coumarin precursors .

Biological Potential: Methoxyphenyl analogs exhibit moderate anticancer activity (IC50: 12–35 μM) against breast and lung cancer cells , suggesting the bromophenyl variant may show enhanced potency due to bromine’s electron-withdrawing effects. Hetaryl-substituted derivatives (e.g., furyl or nitrile groups) display antimicrobial activity against Staphylococcus aureus (MIC: 8–32 μg/mL) .

Biological Activity

The compound 2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a member of the pyranocoumarin family, characterized by its complex structure that includes a bromophenyl group and multiple methyl substituents. This structural diversity suggests significant potential for various biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Formula

The molecular formula of the compound is C21H17BrO4C_{21}H_{17}BrO_{4} with a molecular weight of 413.3 g/mol. The compound's structure features a fused bicyclic system comprising both a benzene and a pyran ring.

Key Properties

PropertyValue
Molecular FormulaC21H17BrO4
Molecular Weight413.3 g/mol
CAS Number951942-42-0

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit antioxidant properties. For instance, studies have shown that various pyranocoumarins can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit key enzymes linked to neurodegenerative diseases. For example, related compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. The presence of the bromophenyl group may enhance these inhibitory activities due to electronic effects .

Inhibitory Potency

EnzymeIC50 (µM)
AChE19.2
BChE13.2

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). The results showed moderate cytotoxicity, suggesting that This compound could be a candidate for further anticancer drug development .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of pyranocoumarin derivatives in various cancer cell lines. The derivatives exhibited selective cytotoxicity towards MCF-7 cells with IC50 values ranging from 15 to 25 µM.
  • Neuroprotective Effects : Another case study focused on the neuroprotective effects of structurally similar compounds against oxidative stress in neuronal cells. Results indicated significant protection against cell death induced by hydrogen peroxide.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione with high purity?

  • Answer : Synthesis requires multi-step protocols involving bromophenyl precursors and chromene ring formation. For example, catalytic methods using La(OTf)₃ or microwave-assisted reactions can improve yield (≥75%) and reduce side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol is critical for purity (>98%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in the structural confirmation of this compound?

  • Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl at C2, methyl groups at C5/C9/C10). IR spectroscopy (1640–1680 cm⁻¹) confirms lactone (C=O) and chromene (C-O-C) functionalities. Compare with analogs like 9-(4-bromo-phenyl)-4-phenyl-hexahydroquinoline-diones for spectral benchmarking .

Intermediate Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Answer : Adopt a split-split-plot design with controlled variables (pH, UV exposure, microbial activity). Measure hydrolysis rates (pH 4–10) and photodegradation under simulated sunlight. Use HPLC-MS for quantification and identify transformation products (e.g., brominated byproducts) .

Q. How can conflicting data on the compound’s stability under varying pH conditions be reconciled?

  • Answer : Conduct pH-rate profiling (as in ) with pseudo-first-order kinetics. For example, at pH < 7, bromophenyl hydrolysis may dominate, while lactone ring opening occurs at pH > 10. Use Arrhenius plots to model temperature-dependent degradation .

Advanced Research Questions

Q. What computational and experimental approaches validate the compound’s structure-activity relationship (SAR) in biological targets?

  • Answer : Combine DFT calculations (e.g., HOMO-LUMO energy gaps) with in vitro assays (e.g., enzyme inhibition). For SAR, modify substituents (e.g., replace bromophenyl with fluorophenyl) and compare activity against targets like cyclooxygenase-2 (COX-2) .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Answer : Perform meta-analysis of datasets, controlling for variables like cell line heterogeneity (e.g., HeLa vs. MCF-7) and solvent effects (DMSO vs. ethanol). Use sensitivity analysis to identify outliers and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Frameworks

Q. What theoretical frameworks guide the ecological risk assessment of this compound?

  • Answer : Align with Project INCHEMBIOL’s principles:

  • Tier 1 : Measure logP (octanol-water) and bioaccumulation potential.
  • Tier 2 : Use microcosm studies to assess impacts on aquatic invertebrates (e.g., Daphnia magna LC50).
  • Tier 3 : Model human exposure via probabilistic risk assessment (Monte Carlo simulations) .

Q. How to design a multidisciplinary study integrating synthetic chemistry, toxicology, and environmental science?

  • Answer : Use a quadripolar model (theoretical, epistemological, morphological, technical poles):

  • Theory : Link to green chemistry principles and One Health frameworks.
  • Methods : Combine microsomal stability assays (toxicology) with LC-MS/MS environmental monitoring .

Critical Analysis of Contradictions

  • Synthetic Routes : reports La(OTf)₃ as optimal for chromene ring closure, while emphasizes pyridine-based catalysts. Resolution: Compare activation energies (DFT) to identify mechanistic preferences.
  • Bioactivity : Discrepancies in IC50 values (e.g., COX-2 inhibition) may stem from assay conditions (e.g., ATP concentration). Standardize protocols using guidelines like OECD 455 .

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